

What is the molecular structure of Olsalazine Dimethyl Ester-13C12?

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Compound of Interest

Compound Name: Olsalazine Dimethyl Ester-13C12

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An In-depth Technical Guide to Olsalazine Dimethyl Ester-13C12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological relevance of **Olsalazine Dimethyl Ester-13C12**, an isotopically labeled form of an olsalazine derivative. This document is intended for use in research and development settings where a thorough understanding of this compound is required.

Molecular Structure and Properties

Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled analog of Olsalazine Dimethyl Ester. The "-13C12" designation indicates that all twelve carbon atoms of the two aromatic rings have been enriched with the carbon-13 isotope. This isotopic labeling makes the compound particularly useful for tracer studies in metabolic research and as an internal standard in quantitative analytical methods such as mass spectrometry.

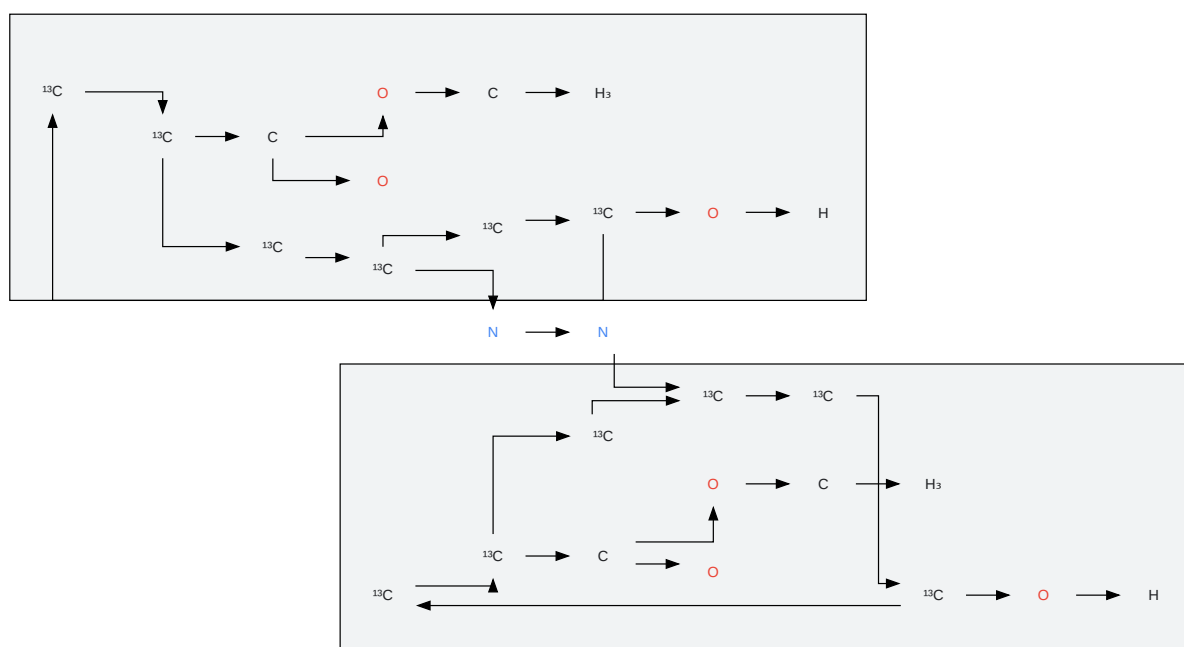
The molecular structure consists of two salicylic acid methyl ester moieties linked by a central azo bond (-N=N-). This core structure is derived from the parent drug, Olsalazine.

Chemical and Physical Data

The key quantitative data for **Olsalazine Dimethyl Ester-¹³C12** are summarized in the table below.

Property	Value
Molecular Formula	C ₄ ¹³ C ₁₂ H ₁₄ N ₂ O ₆
Chemical Name	methyl 6-hydroxy-3---INVALID-LINK--cyclohexa-1,3,5-triene-1-carboxylate[1]
Molecular Weight	342.2 g/mol [2]
Appearance	Yellow Solid[2]
Solubility	Dichloromethane[2]

Molecular Structure Diagram



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Molecular structure of **Olsalazine Dimethyl Ester-¹³C12**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Olsalazine Dimethyl Ester-13C12** are not publicly available, as this is a specialized, commercially available compound. However, a general synthetic strategy can be inferred from known chemical transformations and published syntheses of olsalazine and its analogs.

A plausible synthetic route would involve the following conceptual steps:

- **Esterification:** The carboxylic acid groups of isotopically labeled salicylic acid ($^{13}\text{C}_6$ -salicylic acid) would be converted to methyl esters. This is a standard reaction, often carried out using methanol in the presence of an acid catalyst.
- **Diazotization:** One of the resulting methyl salicylate molecules would be diazotized. This involves treating the corresponding aniline precursor with a nitrite source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form a diazonium salt.
- **Azo Coupling:** The newly formed diazonium salt would then be coupled with a second molecule of the $^{13}\text{C}_6$ -labeled methyl salicylate. This electrophilic aromatic substitution reaction forms the characteristic azo linkage between the two aromatic rings.

This proposed pathway is based on established methods for synthesizing azo compounds and is consistent with the known structure of Olsalazine. For a more detailed understanding of the synthesis of the parent compound, researchers may refer to the improved preparation methods described in patents EP 36636 and US 4528367.[3]

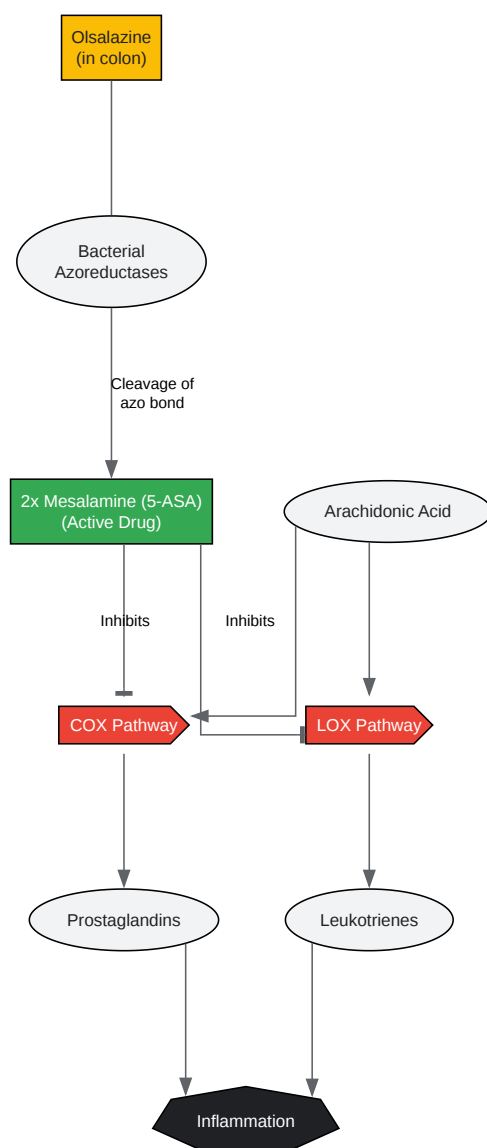
Biological Context and Signaling Pathways

Olsalazine Dimethyl Ester-13C12 is an intermediate used in the synthesis of Olsalazine-13C12 Sodium Salt, which is an anti-inflammatory drug.[2] The parent drug, Olsalazine, is a prodrug that is not absorbed in the small intestine.[4] Instead, it travels to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine (5-aminosalicylic acid or 5-ASA).[4][5][6]

Mesalamine is the active anti-inflammatory agent.[5] While its exact mechanism of action is not fully elucidated, it is understood to act locally on the colonic mucosa.[7] The primary proposed mechanisms involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX)

pathways.[4][6][8] This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[4][6][8] Additionally, mesalamine is thought to interfere with the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF- κ B), a key transcription factor in the inflammatory response.[9][10]

Metabolic Activation and Mechanism of Action of Olsalazine



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Metabolic activation of Olsalazine and its anti-inflammatory mechanism.

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